2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate
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Overview
Description
It is characterized by its complex molecular structure, which includes a naphthalene ring substituted with chlorine and dioxo groups, an ethoxyethyl chain, and a chlorobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 3-chloro-1,4-dioxonaphthalene, is synthesized through chlorination and oxidation reactions.
Amination: The naphthalene derivative undergoes amination with ethoxyethylamine under controlled conditions to form the intermediate compound.
Esterification: The intermediate is then esterified with 4-chlorobenzoic acid in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroxylated compounds.
Scientific Research Applications
2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO5/c22-14-7-5-13(6-8-14)21(27)29-12-11-28-10-9-24-18-17(23)19(25)15-3-1-2-4-16(15)20(18)26/h1-8,24H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBHSDNNLVHDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCOC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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